1-Ethyl-N-(4-fluorobenzyl)-1H-pyrazol-4-amine
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Overview
Description
1-Ethyl-N-(4-fluorobenzyl)-1H-pyrazol-4-amine is a chemical compound with a molecular formula of C12H14FN3. It is a derivative of pyrazole, a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms. The compound is characterized by the presence of an ethyl group, a fluorobenzyl group, and an amine group attached to the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-N-(4-fluorobenzyl)-1H-pyrazol-4-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation using ethyl halides in the presence of a base.
Attachment of the Fluorobenzyl Group: The fluorobenzyl group can be attached through a nucleophilic substitution reaction using 4-fluorobenzyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-N-(4-fluorobenzyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding pyrazole-4-carboxylic acid derivatives.
Reduction: Formation of the corresponding amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-Ethyl-N-(4-fluorobenzyl)-1H-pyrazol-4-amine has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 1-Ethyl-N-(4-fluorobenzyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-N-(4-fluorobenzyl)-4-piperidinamine: Similar structure but with a piperidine ring instead of a pyrazole ring.
1-Ethyl-N-(4-fluorobenzyl)-1H-tetrazol-5-amine: Similar structure but with a tetrazole ring instead of a pyrazole ring.
Uniqueness
1-Ethyl-N-(4-fluorobenzyl)-1H-pyrazol-4-amine is unique due to its specific combination of functional groups and its pyrazole ring structure, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C12H15ClFN3 |
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Molecular Weight |
255.72 g/mol |
IUPAC Name |
1-ethyl-N-[(4-fluorophenyl)methyl]pyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C12H14FN3.ClH/c1-2-16-9-12(8-15-16)14-7-10-3-5-11(13)6-4-10;/h3-6,8-9,14H,2,7H2,1H3;1H |
InChI Key |
MKSHVLQCLGAUGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)NCC2=CC=C(C=C2)F.Cl |
Origin of Product |
United States |
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